2-(Phenylethynyl)-1,1'-biphenyl
Overview
Description
2-(Phenylethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of a phenylethynyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-iodobiphenyl with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, like copper(I) iodide. The reaction is usually performed in a solvent like triethylamine under an inert nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)-1,1’-biphenyl are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium amide in liquid ammonia are often used.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted biphenyls.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(Phenylethynyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including luminescent materials and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)-1,1’-biphenyl largely depends on its chemical environment and the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which facilitates the substitution process . The phenylethynyl group can also participate in cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
- 2-(Phenylethynyl)-1,10-phenanthroline
- 2-(Phenylethynyl)anisole
- 9-(4-Phenylethynyl)anthracene
Comparison: 2-(Phenylethynyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which imparts distinct electronic and steric properties compared to other phenylethynyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
1-phenyl-2-(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYYVUEUCQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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